![molecular formula C24H18OS3 B296067 5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B296067.png)
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of rhodium (I) complexes with NHC-based pincer ligands has been reported to facilitate the preparation of similar bicyclic compounds . The reaction sequence often involves head-to-tail homocoupling of terminal alkynes followed by annulation of the resulting enyne .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Shares a similar bicyclic structure but differs in the substituents and functional groups.
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: Another bicyclic compound with different substituents, used in polymer production.
Uniqueness
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole is unique due to its specific combination of substituents and the presence of sulfur atoms in the bicyclic ring. This gives it distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C24H18OS3 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
7-(4-methoxyphenyl)-3,4-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C24H18OS3/c1-25-20-14-12-17(13-15-20)21-16-22-23(18-8-4-2-5-9-18)24(27-28(22)26-21)19-10-6-3-7-11-19/h2-16H,1H3 |
Clé InChI |
KXEMSMLICUGYSM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


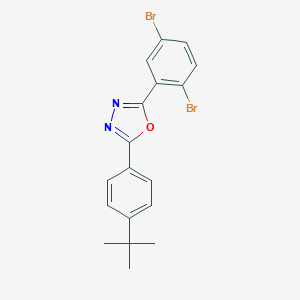
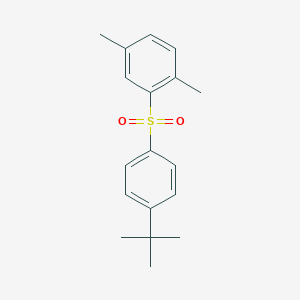
![17-(1,5-dimethylhexyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl(diphenyl)phosphine oxide](/img/structure/B295990.png)

![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)
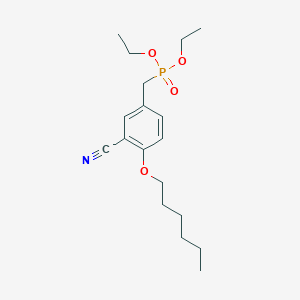
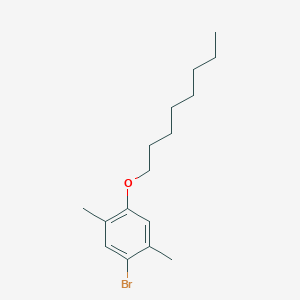
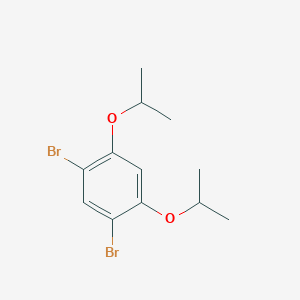
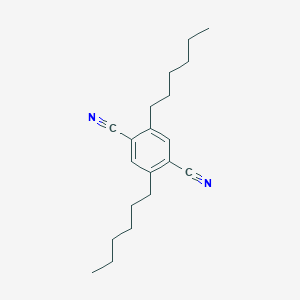
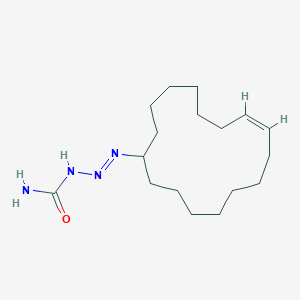
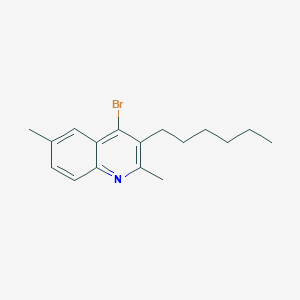
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
